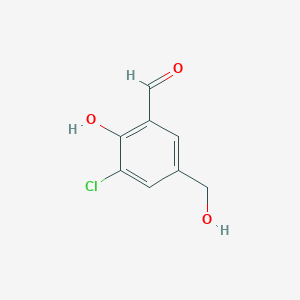![molecular formula C20H14N2O3 B13146018 [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid CAS No. 112734-39-1](/img/structure/B13146018.png)
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: is a chemical compound that features a phenanthroline moiety linked to a phenoxyacetic acid group. Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phenanthroline ring, affecting its coordination properties.
Substitution: The phenoxyacetic acid group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .
Applications De Recherche Scientifique
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:
Metalloenzymes: Inhibiting or modulating the activity of enzymes that require metal ions for their function.
Metal-Dependent Processes: Interfering with processes that depend on metal ions, such as DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can be compared with other similar compounds, such as:
1,10-Phenanthroline: A simpler compound that also forms stable metal complexes but lacks the phenoxyacetic acid group.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Phenanthrene: A hydrocarbon similar to phenanthroline but without nitrogen atoms, making it less effective as a ligand.
The uniqueness of This compound lies in its combination of the phenanthroline moiety with the phenoxyacetic acid group, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
112734-39-1 |
|---|---|
Formule moléculaire |
C20H14N2O3 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24) |
Clé InChI |
JXHNNEZYILNGEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


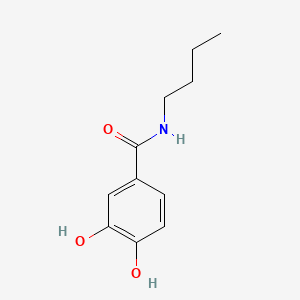
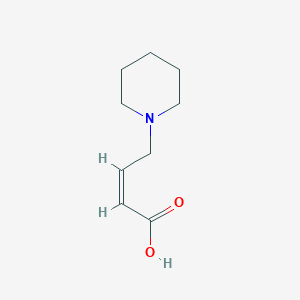
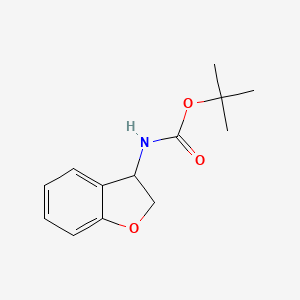
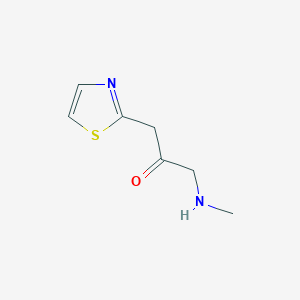
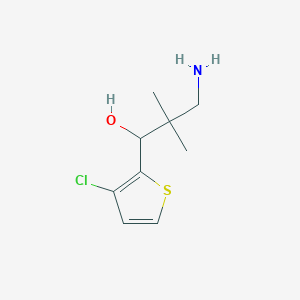
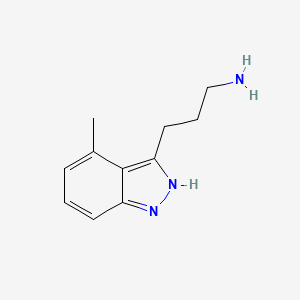
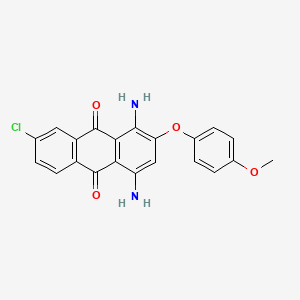
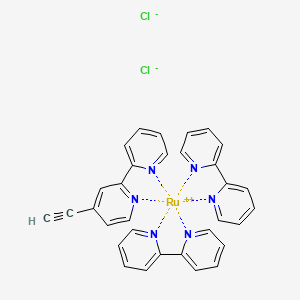

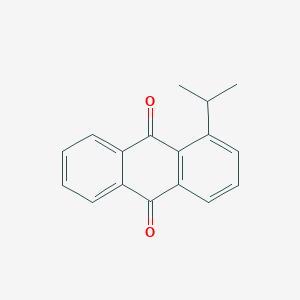
![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)
![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
